molecular formula C14H28O2 B1665282 12-Methyltridecanoic acid CAS No. 2724-57-4

12-Methyltridecanoic acid

Cat. No.: B1665282
CAS No.: 2724-57-4
M. Wt: 228.37 g/mol
InChI Key: YYVJAABUJYRQJO-UHFFFAOYSA-N
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Description

12-Methyltridecanoic acid, also known as isomyristic acid, is a branched-chain saturated fatty acid. It is characterized by the presence of a methyl group at the twelfth carbon of the tridecanoic acid chain. This compound is naturally found in certain fish and fermented foods in Asia .

Biochemical Analysis

Biochemical Properties

It is known to be a methylated fatty acid . As a fatty acid, it likely interacts with various enzymes, proteins, and other biomolecules involved in lipid metabolism. The nature of these interactions would depend on the specific biochemical context.

Cellular Effects

It has been found to reduce angiogenesis and corneal opacity in alkaline or Pseudomonas aeruginosa-induced ocular mouse models . This suggests that 12-Methyltridecanoic acid may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Methyltridecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tridecanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as fish oils. The process includes several steps of column chromatography to isolate the desired compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol. Lithium aluminum hydride is a typical reducing agent used in this reaction.

    Substitution: The carboxylic acid group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Methanol, sulfuric acid; reflux conditions.

Major Products Formed:

    Oxidation: Ketones, alcohols.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

12-Methyltridecanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 12-Methyltridecanoic acid is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to inhibit bacterial motility and enzyme release makes it particularly valuable in biological and medical research .

Properties

IUPAC Name

12-methyltridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVJAABUJYRQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181694
Record name Aseanostatin P1
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Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12-Methyltridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2724-57-4
Record name Isotetradecanoic acid
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Record name Aseanostatin P1
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Record name Aseanostatin P1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecanoic acid, 12-methyl
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Record name 12-METHYLTRIDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 12-Methyltridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

53 °C
Record name 12-Methyltridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 12-methyltridecanoic acid and where is it found naturally?

A1: this compound is a saturated branched-chain fatty acid (BCFA) found naturally in various sources. It was first isolated from butterfat [] and has also been identified in wool wax [, ], ox-perinephric fat [], and the preorbital glands of sika deer [].

Q2: How does the branched structure of this compound contribute to its antimicrobial activity?

A3: Although the exact mechanism is not fully understood, it is suggested that the branched structure of this compound might play a role in its interaction with the cell wall of Gram-positive bacteria []. This structural feature could lead to disruption of the bacterial cell membrane, ultimately causing cell death.

Q3: What is the role of this compound in the antifungal activity of iturin A?

A4: Iturin A, a potent antifungal agent produced by Bacillus subtilis, is a mixture of closely related lipopeptides. The lipid component of iturin A consists of a mixture of 3-amino-12-methyltridecanoic acid and 3-amino-12-methyltetradecanoic acid []. While the exact contribution of each fatty acid chain to the overall antifungal activity is not fully elucidated in the provided research, the presence of these branched fatty acids is crucial for the activity of iturin A.

Q4: Are there other lipopeptides similar to Iturin A that also contain this compound?

A5: Yes, other antifungal lipopeptides produced by Bacillus subtilis also contain this compound. Bacillomycin D [] and Bacillomycin L [, ] are two such examples. These lipopeptides share structural similarities with Iturin A, including the presence of a cyclic peptide ring and a this compound component.

Q5: How does the composition of this compound vary in different iturin-like lipopeptides?

A6: The relative amounts of this compound and its homologues can vary depending on the specific lipopeptide. For instance, iturin AL produced by Bacillus subtilis A 114 has a lower proportion of this compound (3%) compared to other iturins []. This difference in composition can potentially influence the specific antifungal activity and target organisms of these lipopeptides.

Q6: Beyond its antimicrobial effects, has this compound been investigated for other biological activities?

A7: Yes, this compound has been investigated for its potential to activate the nuclear transcription factor peroxisome proliferator-activated receptor alpha (PPARα) []. PPARα plays a role in lipid metabolism and inflammation.

Q7: Can this compound be chemically modified?

A9: Yes, this compound can be chemically modified. For example, it can be converted to its methyl ester form, this compound methyl ester, which has been identified in various natural sources, including the marine Streptomyces sp. SM2.4 strain [].

Q8: Are there biotechnological applications of this compound?

A10: Yes, this compound can be used as a precursor for the biotechnological production of 12-methyltridecanal [], a flavoring compound with a savory, cooked meat aroma.

Q9: How is 12-methyltridecanal produced from this compound?

A11: 12-Methyltridecanal can be produced from this compound through enzymatic reduction using a carboxylic acid reductase []. This enzymatic conversion offers a sustainable and efficient approach for producing this valuable flavor compound.

Q10: What are the potential applications of 12-methyltridecanal?

A10: 12-Methyltridecanal, with its distinct savory aroma, holds potential applications in the food industry as a flavoring agent, particularly in products requiring a meaty or savory flavor profile.

Q11: How is this compound detected and quantified in different matrices?

A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed analytical technique for identifying and quantifying this compound and its derivatives in complex mixtures [, , , , ]. This technique allows for the separation and identification of individual fatty acids based on their retention times and mass spectra.

Q12: Has this compound been investigated in the context of human health?

A14: While this compound has been identified in human milk [], research specifically focusing on its effects on human health is limited. Further studies are needed to elucidate its potential role in human physiology and disease.

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